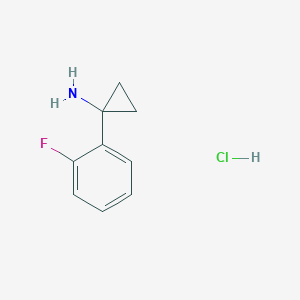

1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride

描述

1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride is a cyclopropane-containing organic compound with a fluorine atom at the ortho-position of the phenyl ring. Its molecular formula is C₉H₁₁ClFN, and it has a molar mass of 187.64 g/mol . The cyclopropane ring introduces significant ring strain, which can enhance binding affinity in pharmaceutical applications by restricting conformational flexibility . The hydrochloride salt improves aqueous solubility and stability, making it suitable for formulation in drug development . This compound is often used as a building block in medicinal chemistry, particularly in the synthesis of central nervous system (CNS) agents due to its structural similarity to bioactive amines .

属性

IUPAC Name |

1-(2-fluorophenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN.ClH/c10-8-4-2-1-3-7(8)9(11)5-6-9;/h1-4H,5-6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKJYBMLORZDBDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=C2F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215107-57-5 | |

| Record name | Cyclopropanamine, 1-(2-fluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215107-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-fluorophenyl)cyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Cyclopropane Ring Construction

A common method to prepare the cyclopropane intermediate involves the reaction of 2-fluorophenyl derivatives with reagents that facilitate cyclopropanation:

- Starting Material: 1,2-difluorobenzene or 2-fluorobenzaldehyde derivatives.

- Cyclopropanation: Reaction with chloroacetyl chloride in the presence of aluminum trichloride yields 2-chloro-1-(2-fluorophenyl)ethanone.

- Reduction: The keto group is reduced using chiral oxazaborolidine catalysts and borane dimethylsulfide complex to yield 2-chloro-1-(2-fluorophenyl)ethanol.

- Cyclopropyl Carboxylate Formation: Reaction with triethylphosphonoacetate and sodium hydride in toluene produces the cyclopropyl carboxylate intermediate.

This sequence is adapted from methods used for related difluorophenyl cyclopropanamine derivatives, with modifications for the 2-fluoro substituent.

Conversion to Cyclopropanamine

- The cyclopropyl carboxylate is converted to the corresponding amide by reaction with methyl formate and ammonia.

- The amide is then subjected to Hofmann rearrangement conditions using sodium hydroxide and sodium hypochlorite to yield the cyclopropanamine.

- The free amine is isolated and purified.

This approach avoids hazardous reagents like diazomethane and diphenylphosphoryl azide, aiming for safer industrial applicability.

Formation of Hydrochloride Salt

- The free amine is reacted with hydrochloric acid (often aqueous 37% HCl or 1 M HCl in diethyl ether) at controlled temperatures (typically 20–60 °C).

- The resulting hydrochloride salt precipitates as white crystals, which are filtered, washed, and dried.

- This salt form enhances stability and facilitates handling and formulation.

Alternative Synthetic Approaches

Diazomethane and Azide Routes (Less Preferred)

- Earlier methods involved in situ formation of diazomethane or diphenylphosphoryl azide for cyclopropanation and amination.

- These methods pose safety and cost challenges, limiting their industrial use.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | 2-Fluorobenzene + Chloroacetyl chloride + AlCl3 | 2-Chloro-1-(2-fluorophenyl)ethanone | Formation of aryl ketone intermediate |

| 2 | Reduction | Chiral oxazaborolidine catalyst + Borane dimethylsulfide | 2-Chloro-1-(2-fluorophenyl)ethanol | Enantioselective reduction |

| 3 | Cyclopropanation | Triethylphosphonoacetate + NaH in toluene | (1R,2R)-2-(2-fluorophenyl)cyclopropyl carboxylate | Formation of cyclopropane ring |

| 4 | Amide Formation | Methyl formate + Ammonia | Cyclopropanecarboxamide | Conversion of ester to amide |

| 5 | Hofmann Rearrangement | NaOH + NaOCl | 1-(2-Fluorophenyl)cyclopropan-1-amine | Introduction of amine group |

| 6 | Salt Formation | HCl (aqueous or in ether) | This compound | Isolation of stable hydrochloride salt |

Research Findings and Considerations

- The synthetic route emphasizes avoiding hazardous reagents such as diazomethane and diphenylphosphoryl azide due to safety and cost concerns.

- Enantioselective catalysts (e.g., oxazaborolidine) are used to ensure stereochemical purity of the cyclopropane ring, which is critical for biological activity.

- The hydrochloride salt form is preferred for its crystalline nature and ease of purification.

- Recent advances in catalytic C–C bond activation may provide alternative routes but require further adaptation for this specific compound.

化学反应分析

1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation.

Major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives.

科学研究应用

Scientific Research Applications

1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride has diverse applications in several scientific domains:

Chemistry

- Building Block : It serves as a precursor for synthesizing more complex organic molecules.

- Reaction Mechanisms : Utilized in studying reaction kinetics and mechanisms due to its unique cyclopropane structure.

Biology

- Biochemical Assays : Employed to investigate enzyme interactions and protein binding, providing insights into molecular biology.

- Antiproliferative Activity : In vitro studies indicate that derivatives of this compound can inhibit the proliferation of cancer cells such as HepG2 and MDA-MB-231 .

Medicine

- Therapeutic Potential : Explored for its possible applications in treating mood disorders and as a candidate for anticancer therapies due to its biological activity against various cancer cell lines .

- Receptor Interaction : The compound's structure enhances binding affinity towards specific receptors, which may influence pharmacokinetic properties.

Industry

- Agrochemicals and Materials Science : The compound is being investigated for its potential use in developing new agrochemicals and materials with specific properties.

Antiproliferative Effects

Research has demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds similar to this structure have shown efficacy in inhibiting cell growth in HepG2 liver cancer cells .

Neuropharmacology

Studies indicate that this compound may inhibit monoamine oxidases (MAOs), positioning it as a candidate for treating mood disorders. Its fluorinated derivatives have been noted to enhance inhibitory activity compared to non-fluorinated counterparts .

作用机制

The mechanism of action of 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and the fluorophenyl group contribute to its binding affinity and specificity. The amine group can form hydrogen bonds with target molecules, enhancing its activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Halogen-Substituted Phenylcyclopropanamine Derivatives

The substitution of halogens (F, Cl, Br) on the phenyl ring or cyclopropane significantly alters physicochemical properties and biological interactions. Key examples include:

Key Findings :

- Lipophilicity : Bromine substitution increases hydrophobicity (logP), which may reduce aqueous solubility but improve membrane permeability .

Cyclopropane vs. Non-Cyclopropane Analogs

Replacing the cyclopropane ring with linear or branched chains modifies conformational flexibility and metabolic stability:

Key Findings :

- Metabolic Stability : Cyclopropane’s rigidity may slow oxidative metabolism compared to flexible alkyl chains .

- Stereochemistry : Chiral analogs (e.g., (S)-enantiomers) can exhibit enhanced pharmacological selectivity .

Complex Substituent Modifications

Adding heterocycles or bulky groups further diversifies properties:

生物活性

1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride is a chemical compound with significant potential in pharmacology and medicinal chemistry. Characterized by its molecular formula and a molecular weight of approximately 187.642 g/mol, this compound features a cyclopropane ring substituted with a 2-fluorophenyl group and an amino group. Its unique structure suggests various biological activities, particularly in the modulation of neurotransmitter systems, which may have implications for treating conditions like depression and anxiety.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter receptors and enzymes. Research indicates that it may bind to specific molecular targets, modulating their activity and leading to various biological effects. The exact pathways involved are still under investigation, but preliminary studies suggest potential interactions with monoamine oxidases (MAOs), which are crucial in the metabolism of neurotransmitters such as serotonin and dopamine.

Biological Activity Overview

This compound has been evaluated for its biological activities through various assays. Key findings include:

Comparative Analysis with Similar Compounds

The biological activity of this compound can be better understood through comparison with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(3-Fluorophenyl)cyclopropan-1-amine | Similar cyclopropane structure but different fluorine position | Different receptor affinities |

| 2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine | Contains chlorine instead of fluorine | Potentially different biological activity |

| 1-(4-Fluorophenyl)cyclopropan-1-amine | Substituted at the para position on the phenyl ring | Variation in pharmacological properties |

This table illustrates how small changes in molecular structure can lead to significant differences in biological activity and therapeutic potential.

Case Studies and Research Findings

Several studies have explored the potential applications of similar compounds, providing insights into the biological activity of this compound:

- Antitumor Activity : Research on related cyclopropane derivatives has shown promising results in inhibiting cancer cell proliferation. For instance, compounds with similar structures have demonstrated effective antiproliferative activities against HepG2, MDA-MB-231, and HCT116 cancer cells .

- Neuropharmacology : The compound's potential role as a dual inhibitor of neurotransmitter uptake mechanisms has been highlighted in studies focusing on antidepressant properties. It is believed to influence both serotonin and norepinephrine levels, akin to established antidepressants .

- Safety Profiles : Toxicological studies suggest that while the compound exhibits beneficial pharmacological effects, it also poses risks that necessitate further investigation into its safety profile before clinical application can be considered.

常见问题

Q. What are the common synthetic routes for preparing 1-(2-fluorophenyl)cyclopropan-1-amine hydrochloride, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclopropanation of a fluorophenyl precursor followed by amine functionalization. A key step is the formation of the cyclopropane ring via [2+1] cycloaddition or metal-catalyzed methods (e.g., Simmons-Smith reaction). For example, a fluorophenyl-substituted alkene may react with diazomethane derivatives under catalytic conditions to form the cyclopropane core . Subsequent amine introduction via nucleophilic substitution or reductive amination is followed by salt formation with HCl. Reaction parameters like temperature (optimized between 0–25°C for cyclopropanation) and stoichiometry of HCl (1:1 molar ratio) critically affect crystallinity and purity (>95% by LC-MS) .

Q. How can researchers characterize the structural and chemical stability of this compound under varying storage conditions?

Stability studies should include:

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (e.g., >150°C for hydrochloride salts) .

- Hygroscopicity Testing : Monitor mass changes at 25°C/60% RH to evaluate moisture sensitivity .

- pH Stability : Test solubility and degradation in buffers (pH 1–12) via HPLC. Hydrochloride salts typically show enhanced aqueous solubility but may hydrolyze under alkaline conditions .

- Light Sensitivity : UV-Vis spectroscopy to detect photodegradation products .

Advanced Research Questions

Q. What analytical techniques are most effective for resolving contradictions in purity assessments reported across studies?

Discrepancies in purity data (e.g., 95% vs. 98%) often arise from methodological differences. A combined approach is recommended:

- NMR Spectroscopy : Quantify residual solvents (e.g., DMSO, EtOAc) and byproducts via /-NMR integration .

- LC-MS/MS : Detect low-abundance impurities (<0.1%) with high-resolution mass spectrometry .

- Elemental Analysis : Verify stoichiometry of C, H, N, and Cl to confirm salt formation .

- X-ray Diffraction (XRD) : Resolve crystalline vs. amorphous forms, which impact solubility and reactivity .

Q. How can the reactivity of the cyclopropane ring in this compound be exploited for derivatization in drug discovery?

The strained cyclopropane ring undergoes selective ring-opening reactions:

- Acid-Catalyzed Ring Expansion : React with Brønsted acids (e.g., HSO) to form fluorophenyl-substituted alkenes .

- Transition Metal Catalysis : Pd-mediated cross-coupling with aryl halides to install diverse substituents .

- Bioisosteric Replacement : Use the cyclopropane as a rigid scaffold to mimic peptide bonds or aromatic systems in lead optimization .

Q. What strategies address low yields in enantioselective synthesis of this compound?

Chiral resolution challenges arise from the planar cyclopropane ring. Solutions include:

- Chiral Auxiliaries : Use (R)- or (S)-BINOL ligands during cyclopropanation to induce asymmetry .

- Kinetic Resolution : Enzymatic methods (e.g., lipases) to separate enantiomers via selective acylation .

- Chiral Chromatography : Preparative HPLC with cellulose-based columns for milligram-scale purification .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

Discrepancies may stem from polymorphic forms or residual solvents. Systematic protocols:

- Solvent Screening : Test solubility in DMSO, MeOH, and EtOAc using standardized shake-flask methods .

- Dynamic Light Scattering (DLS) : Detect aggregates in aqueous buffers that falsely reduce measured solubility .

- Crystal Structure Analysis : Correlate solubility with crystalline lattice energy (e.g., via Cambridge Structural Database) .

Methodological Recommendations

Q. What in vitro assays are suitable for evaluating the biological activity of derivatives of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。